Benaxibine sodium
Description
Benaxibine sodium, also referred to as K-247 or 4-amino-N-xyloside (CAS 27661-27-4), is a small-molecule alkaloid classified under the quinolone family . Its molecular formula is C₁₂H₁₅NO₆, with a molecular weight of 269.25 g/mol . Structurally, it features three defined stereocenters and a glycosidic bond linking xylose to a para-aminobenzoic acid moiety, as illustrated by its SMILES notation: O[C@@H]1COC(NC2=CC=C(C=C2)C(O)=O)C@H[C@H]1O .
Properties
CAS No. |
72782-43-5 |
|---|---|
Molecular Formula |
C12H14NNaO6 |
Molecular Weight |
291.23 g/mol |
IUPAC Name |
sodium;4-[[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]amino]benzoate |
InChI |
InChI=1S/C12H15NO6.Na/c14-8-5-19-11(10(16)9(8)15)13-7-3-1-6(2-4-7)12(17)18;/h1-4,8-11,13-16H,5H2,(H,17,18);/q;+1/p-1/t8-,9+,10-,11?;/m1./s1 |
InChI Key |
ARALSCNQOFTUDQ-HVTMUDBSSA-M |
SMILES |
C1C(C(C(C(O1)NC2=CC=C(C=C2)C(=O)[O-])O)O)O.[Na+] |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](C(O1)NC2=CC=C(C=C2)C(=O)[O-])O)O)O.[Na+] |
Canonical SMILES |
C1C(C(C(C(O1)NC2=CC=C(C=C2)C(=O)[O-])O)O)O.[Na+] |
Related CAS |
27661-27-4 (Parent) |
Synonyms |
4-(D-xylosylamino)benzoic acid 4-(D-xylosylamino)benzoic acid, sodium salt 4-aminobenzoic acid-N-xyloside 4-aminobenzoic acid-N-xyloside, sodium salt K 247 K-247 p-(xylosylamino)benzoic acid para-aminobenzoic acid-N-D-xyloside sodium-4-aminobenzoic acid-N-xyloside |
Origin of Product |
United States |
Comparison with Similar Compounds
Primary Indications :
- Antineoplastic Activity : Benaxibine inhibits tumor growth by enhancing macrophage-mediated cytotoxicity and synergizing with cyclophosphamide . Early clinical trials (1980s) tested oral doses of 600–800 mg administered 3–4 times daily, though efficacy remains under investigation .
- Secondary Activities: Anti-inflammatory, antioxidant, and immunostimulatory properties, making it a candidate for inflammatory and autoimmune disease research .
Clinical Status :
- Mechanistic Target : Modulates integrin α-4 precursor activity, a unique pathway distinct from conventional chemotherapeutics .
Comparison with Similar Compounds
Structural and Functional Analogs
Table 1: Key Molecular and Pharmacological Properties
*Calculated from molecular formulas.
Key Observations:
Structural Uniqueness: Benaxibine’s quinolone-xyloside hybrid structure differentiates it from antihypertensive agents like Beminafil (chlorinated sulfonamide) and Benapryzine (polycyclic tertiary amine) . Unlike phenolic compounds (e.g., 3-Methoxymollugin), Benaxibine’s glycosidic linkage enhances solubility and bioavailability .
Mechanistic Divergence: Antineoplastic Agents: Benaxibine’s macrophage-mediated cytotoxicity contrasts with taxanes (microtubule stabilization) or platinum analogs (DNA crosslinking) . Immunomodulation: Unique among quinolones, Benaxibine stimulates immune responses, whereas other alkaloids (e.g., Benactyzine) target neurotransmitter receptors .
Therapeutic Breadth :
- Benaxibine’s dual antineoplastic and anti-inflammatory profile is rare; most analogs (e.g., Benafentrine [cardiotonic]) are single-indication .
Clinical and Developmental Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
